molecular formula C13H15Br2N3 B11717969 1-benzyl-3,5-bis(2-bromoethyl)-1H-1,2,4-triazole

1-benzyl-3,5-bis(2-bromoethyl)-1H-1,2,4-triazole

Cat. No.: B11717969
M. Wt: 373.09 g/mol
InChI Key: MWXDMDHTQQUDAL-UHFFFAOYSA-N
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Description

1-benzyl-3,5-bis(2-bromoethyl)-1H-1,2,4-triazole is a chemical compound with the molecular formula C13H16Br3N3 and a molecular weight of 453.99824 g/mol . This compound is known for its unique structure, which includes a triazole ring substituted with benzyl and bromoethyl groups. It is often used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-benzyl-3,5-bis(2-bromoethyl)-1H-1,2,4-triazole typically involves the reaction of benzyl azide with 1,3-dibromo-2-propanol under specific conditions The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF)

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-benzyl-3,5-bis(2-bromoethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles, such as amines or thiols. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary amines.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyl group. Oxidizing agents such as potassium permanganate or chromium trioxide can be used to convert the benzyl group to a carboxylic acid or aldehyde.

    Reduction Reactions: Reduction of the triazole ring or the bromoethyl groups can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of various reduced derivatives of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield triazole derivatives with different alkyl or aryl groups attached to the nitrogen atoms.

Scientific Research Applications

1-benzyl-3,5-bis(2-bromoethyl)-1H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the development of new materials, such as polymers and coatings. Its unique structure and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-benzyl-3,5-bis(2-bromoethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring and the bromoethyl groups play a crucial role in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function or modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

1-benzyl-3,5-bis(2-bromoethyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    1-benzyl-3,5-dimethyl-1H-1,2,4-triazole: This compound has methyl groups instead of bromoethyl groups, which affects its reactivity and biological activity.

    1-benzyl-3,5-bis(2-chloroethyl)-1H-1,2,4-triazole: The presence of chloroethyl groups instead of bromoethyl groups can lead to different chemical and biological properties.

    1-benzyl-3,5-bis(2-hydroxyethyl)-1H-1,2,4-triazole: The hydroxyethyl groups provide different reactivity and potential for hydrogen bonding compared to bromoethyl groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of bromoethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15Br2N3

Molecular Weight

373.09 g/mol

IUPAC Name

1-benzyl-3,5-bis(2-bromoethyl)-1,2,4-triazole

InChI

InChI=1S/C13H15Br2N3/c14-8-6-12-16-13(7-9-15)18(17-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

MWXDMDHTQQUDAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=N2)CCBr)CCBr

Origin of Product

United States

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